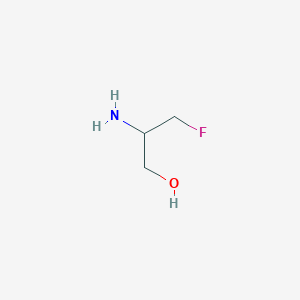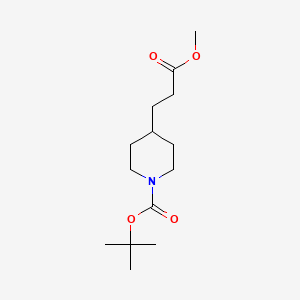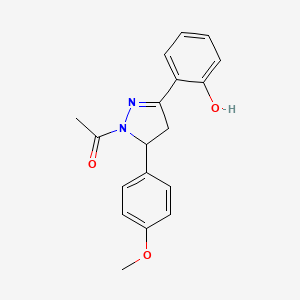![molecular formula C20H23N3O4S2 B2541642 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-46-4](/img/structure/B2541642.png)
3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its significance in medicinal chemistry. The structure of the compound suggests that it may have potential pharmacological properties, given the presence of a thienopyrimidine core and a dimethoxyphenyl group, which is often associated with bioactivity.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been reported to be more efficient through a green approach involving a catalytic four-component reaction. This method utilizes ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, which simplifies the synthesis process by reducing the number of steps and minimizing the need for purification . Although the specific synthesis of the compound is not detailed, it is likely that a similar approach could be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be modified to yield a variety of derivatives with different pharmacological activities. For instance, the introduction of a trimethoxyphenyl motif at C-2 of the thienopyrimidine fragment has been shown to influence the cytotoxicity against cancer cells and affect the dynamics of the cytoskeleton, suggesting that the molecular structure is crucial for the bioactivity of these compounds .
Chemical Reactions Analysis
The thieno[2,3-d]pyrimidin-4(3H)-one core can undergo various chemical reactions to introduce different substituents, which can significantly alter the compound's biological activity. For example, alkylation reactions have been used to synthesize derivatives with virus-inhibiting properties against HIV-1, demonstrating the versatility of the thienopyrimidine scaffold in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives are influenced by the substituents attached to the core structure. The presence of mercaptoacetic acids and their ethyl esters in some derivatives has been associated with analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities, indicating that these properties are modifiable through chemical modifications . The specific physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may possess similar modifiable characteristics.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals known for their complex synthesis processes and significant potential in various scientific applications. For example, the synthesis of polyfunctional fused heterocyclic compounds through reactions with indene-1,3-diones showcases the chemical versatility and potential for creating diverse molecular structures for specific scientific applications (Hassaneen et al., 2003). Similarly, studies on the synthesis and reactivity of related thieno[3,2-d]pyrimidin-4(3H)-ones reveal insights into the chemical behavior and potential modifications of this compound for targeted scientific uses (Kostenko et al., 2007).
Biological Activities
Research into the biological activities of related thieno[3,2-d]pyrimidin-4(3H)-ones has demonstrated potential in areas such as antiviral, antimicrobial, and anticancer applications. For instance, certain derivatives have shown virus-inhibiting properties against the human immunodeficiency virus (Novikov et al., 2004), while others have been synthesized for their antimicrobial and anticancer activities (Hafez & El-Gazzar, 2017). These findings underscore the potential for developing therapeutics based on this compound and its derivatives.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-26-15-6-5-13(11-16(15)27-2)23-19(25)18-14(7-10-28-18)21-20(23)29-12-17(24)22-8-3-4-9-22/h5-6,11H,3-4,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGXWSDCJGHVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)
![7-Bromospiro[chromane-2,3'-thietan]-4-one](/img/structure/B2541568.png)
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)
![5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541573.png)


![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)
![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)